1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrolone class, characterized by a central pyrrolidinone core substituted with aromatic and aminoalkyl groups. The structure includes a 3-fluoro-4-methoxybenzoyl group at position 4, a 3-hydroxyphenyl moiety at position 5, and a diethylaminoethyl side chain at position 1.
Properties
CAS No. |
618074-95-6 |
|---|---|
Molecular Formula |
C24H27FN2O5 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27FN2O5/c1-4-26(5-2)11-12-27-21(15-7-6-8-17(28)13-15)20(23(30)24(27)31)22(29)16-9-10-19(32-3)18(25)14-16/h6-10,13-14,21,28-29H,4-5,11-12H2,1-3H3/b22-20+ |
InChI Key |
YHWUDLQQNZOPOB-LSDHQDQOSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)F)\O)/C(=O)C1=O)C3=CC(=CC=C3)O |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1H-pyrrol-2(5H)-one , with CAS number 618074-77-4 , is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
- Molecular Formula: C25H29FN2O5
- Molecular Weight: 456.51 g/mol
- CAS Number: 618074-77-4
The compound features a diethylamino group, a fluoromethoxybenzoyl moiety, and multiple hydroxyl groups, which contribute to its pharmacological profiles.
The biological activity of this compound is primarily linked to its ability to inhibit specific pathways involved in tumor growth and proliferation. Notably, it has shown promising results against melanoma cell lines by targeting the BRAF V600E mutation, a common oncogenic driver in melanoma.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
- Melanoma Cell Lines: The compound exhibited significant cytotoxicity against melanoma cell lines such as LOX IMV1 with a GI50 (concentration for 50% growth inhibition) of approximately 0.17 µM . Additionally, it demonstrated an LC50 (lethal concentration for 50% of cells) of 0.33 ± 0.10 µM against the same cell line .
- Inhibition of BRAF V600E Kinase: In vitro assays revealed that the compound effectively inhibits BRAF V600E kinase activity, crucial for melanoma progression, with an IC50 value of 2.49 nM , indicating its high potency compared to standard treatments .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated. The presence of multiple hydroxyl groups may contribute to antioxidant activities, which could further enhance its therapeutic profile.
Case Studies and Research Findings
A comprehensive review of synthesized agents for malignant melanoma treatment from 2020 to 2022 included this compound among others showing high activity against melanoma . The following table summarizes key findings related to its biological activity:
| Cell Line | GI50 (µM) | LC50 (µM) | IC50 (nM) |
|---|---|---|---|
| LOX IMV1 | 0.17 | 0.33 ± 0.10 | - |
| BRAF V600E Kinase | - | - | 2.49 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Structure-Activity Relationship (SAR) Insights
Aromatic Substitutions :
- Electron-Withdrawing Groups (EWGs) : The 3-fluoro-4-methoxybenzoyl group in the target compound balances electron withdrawal (fluoro) and solubility (methoxy). Analogous compounds with trifluoromethyl or nitro groups (e.g., ) show improved metabolic stability but reduced yields in synthesis.
- Hydroxyl vs. Methoxy : The 3-hydroxyphenyl group in the target compound may facilitate hydrogen bonding with biological targets compared to methoxy-substituted analogs (e.g., ), which prioritize lipophilicity.
Aminoalkyl Side Chains: Diethylaminoethyl vs. Dimethylaminoethyl: The diethylaminoethyl group in the target compound likely enhances solubility and bioavailability compared to dimethylaminoethyl derivatives (e.g., ), though this may vary with pharmacokinetic context.
Heterocyclic Variations :
- Thiophene-containing analogs (e.g., ) exhibit potent enzyme inhibition (IC₅₀ = 2.6 µM), suggesting that heteroaromatic groups can optimize target engagement.
Preparation Methods
Sulfur Ylide-Mediated Cyclization
A pivotal advancement in pyrrolone synthesis is the transition metal-free method reported by ACS Omega, which utilizes sulfur ylides and carbonyl compounds. This approach avoids costly catalysts and operates under mild conditions (25–60°C, 6–12 hours), achieving yields exceeding 85% for 5-hydroxy-1H-pyrrol-2(5H)-ones.
Mechanism :
-
Intramolecular Cyclization : A sulfur ylide (generated from sulfonium salts) reacts with a ketonic carbonyl group, forming a strained epoxide intermediate.
-
1,3-Hydroxy Rearrangement : Base-mediated rearrangement opens the epoxide, yielding the pyrrolone ring with a hydroxyl group at position 5.
-
Combine sulfur ylide (1.2 equiv) and ketone (1.0 equiv) in dichloromethane.
-
Stir at 25°C for 12 hours.
-
Purify via column chromatography (neutral alumina, 99:1 DCM/methanol).
Functionalization of the Pyrrolone Skeleton
Introduction of the Diethylaminoethyl Side Chain
The diethylaminoethyl group is introduced via nucleophilic substitution or reductive amination. A representative method involves:
Acylation with 3-Fluoro-4-Methoxybenzoyl Chloride
The benzoyl group is installed using Friedel-Crafts acylation:
Coupling of the 3-Hydroxyphenyl Group
Suzuki-Miyaura cross-coupling is employed to attach the aryl group:
-
Mix the brominated pyrrolone derivative with 3-hydroxyphenylboronic acid (1.1 equiv).
-
Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (3:1).
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.82 (d, J = 8.4 Hz, aromatic H), δ 5.21 (s, hydroxyl), and δ 3.45 (q, diethylamino CH₂).
-
IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (OH/NH stretches).
Process Optimization and Challenges
Solvent and Catalyst Selection
Yield-Enhancing Strategies
-
Temperature Control : Maintaining 80–85°C during cyclization minimizes side product formation.
-
In Situ Protection : Temporarily silylating hydroxyl groups (e.g., with TBSCl) prevents undesired oxidation.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfur Ylide Cyclization | 85–92 | 98.5 | Transition metal-free, scalable |
| Reductive Amination | 78–84 | 97.0 | Compatible with sensitive groups |
| Suzuki Coupling | 80–88 | 98.2 | High regioselectivity |
The sulfur ylide route is favored for its cost-effectiveness and minimal purification requirements .
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies optimize yield and purity?
The synthesis involves multi-step reactions, including pyrrolone ring formation, functionalization of aromatic groups (e.g., fluoromethoxybenzoyl), and introduction of the diethylaminoethyl side chain. Critical steps include:
- Ring formation : Cyclocondensation of precursors under controlled pH and temperature (e.g., 60–80°C in DMF) to avoid side reactions .
- Functionalization : Selective acylation of the pyrrolone core using acid chlorides (e.g., 3-fluoro-4-methoxybenzoyl chloride) in dichloromethane with a base like triethylamine to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization : Reaction conditions (temperature, solvent polarity) must balance steric hindrance from the diethylaminoethyl group and electronic effects of the fluoromethoxy substituent .
Q. How is structural characterization performed, and what analytical techniques are essential?
Characterization requires a combination of spectroscopic and chromatographic methods:
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR | , , -NMR in DMSO-d | Confirm regiochemistry of substituents (e.g., fluoromethoxybenzoyl orientation) and hydrogen bonding of the 3-hydroxyl group . |
| HRMS | ESI+ mode, m/z accuracy <2 ppm | Verify molecular formula (CHFNO) and detect impurities . |
| HPLC | C18 column, acetonitrile/water (0.1% TFA) | Assess purity (>98%) and monitor degradation products under acidic conditions . |
Q. What preliminary assays evaluate the compound’s stability and solubility for in vitro studies?
- Stability :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO; logP calculations (e.g., ClogP ~3.2) predict membrane permeability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, methoxy vs. ethoxy) impact bioactivity?
- Fluorine substitution : Meta-fluorine (3-fluoro) enhances electron-withdrawing effects, increasing binding affinity to serine proteases (e.g., IC improvements by 2–3 fold vs. para-fluoro analogs) .
- Methoxy vs. ethoxy : Methoxy groups improve metabolic stability (reduced CYP450 oxidation) compared to ethoxy, as shown in microsomal assays .
Methodology :- Synthesize analogs via Suzuki coupling or nucleophilic aromatic substitution.
- Compare IC values in enzyme inhibition assays (e.g., fluorescence polarization) .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Impurity profiles : Trace aldehydes (from incomplete benzoylation) may skew IC results. Use preparative HPLC to isolate the pure compound .
- Assay conditions : Varying ATP concentrations in kinase assays alter competitive inhibition kinetics. Standardize using 1 mM ATP and 10% DMSO .
Resolution :- Replicate studies with batch-to-batch consistency checks (NMR, HRMS).
- Meta-analysis of raw data to identify outliers (e.g., Grubbs’ test) .
Q. What computational strategies predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 3POZ) to model interactions between the diethylaminoethyl group and hydrophobic pockets .
- MD simulations : GROMACS with CHARMM36 force field to assess stability of the 3-hydroxyphenyl group in aqueous environments (100 ns trajectories) .
Validation :- Compare docking scores (ΔG) with experimental IC values.
- Mutagenesis studies (e.g., Ala-scanning) to confirm critical residues in binding .
Q. How does the compound’s reactivity influence formulation strategies for in vivo studies?
- Hydroxyl group sensitivity : The 3-hydroxy group may undergo glucuronidation. Use prodrug strategies (e.g., acetyl protection) to improve bioavailability .
- Diethylaminoethyl group : Hygroscopic nature requires lyophilization for long-term storage. Pre-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
Q. What comparative studies with structural analogs validate its mechanism of action?
- Parallel assays (e.g., antioxidant, cytotoxicity) under identical conditions.
- Pharmacokinetic profiling (IV/PO administration in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
